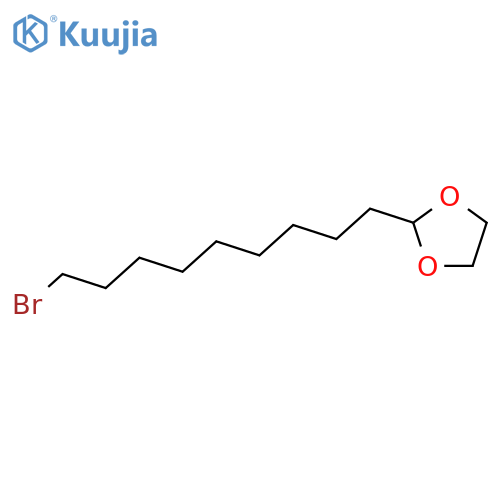Cas no 59014-60-7 (1,3-Dioxolane, 2-(9-bromononyl)-)

59014-60-7 structure
商品名:1,3-Dioxolane, 2-(9-bromononyl)-
1,3-Dioxolane, 2-(9-bromononyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane, 2-(9-bromononyl)-
- 2-(9-bromononyl)-1,3-dioxolane
- 59014-60-7
- DTXSID60453578
- G64352
-
- インチ: InChI=1S/C12H23BrO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12H,1-11H2
- InChIKey: ULTHUVRMKRYADV-UHFFFAOYSA-N
- ほほえんだ: BrCCCCCCCCCC1OCCO1
計算された属性
- せいみつぶんしりょう: 278.08819
- どういたいしつりょう: 278.08814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 9
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 18.46
1,3-Dioxolane, 2-(9-bromononyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01IQ99-1g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 1g |
$32.00 | 2024-04-22 | |
| A2B Chem LLC | AZ52653-1g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 1g |
$30.00 | 2024-04-19 | |
| A2B Chem LLC | AZ52653-250mg |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 250mg |
$13.00 | 2024-04-19 | |
| A2B Chem LLC | AZ52653-5g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 5g |
$86.00 | 2023-12-30 | |
| Ambeed | A1363424-250mg |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 250mg |
$19.0 | 2025-02-25 | |
| Ambeed | A1363424-5g |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 5g |
$147.0 | 2025-02-25 | |
| 1PlusChem | 1P01IQ99-250mg |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 250mg |
$14.00 | 2024-04-22 | |
| 1PlusChem | 1P01IQ99-5g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 5g |
$98.00 | 2023-12-16 | |
| Ambeed | A1363424-25g |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 25g |
$463.0 | 2025-02-25 | |
| Ambeed | A1363424-1g |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 1g |
$44.0 | 2025-02-25 |
1,3-Dioxolane, 2-(9-bromononyl)- 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
59014-60-7 (1,3-Dioxolane, 2-(9-bromononyl)-) 関連製品
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:59014-60-7)1,3-Dioxolane, 2-(9-bromononyl)-

清らかである:99%
はかる:25g
価格 ($):379